

Spectroscopic and Synthetic Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Oxetan-3-ylidenehydroxylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **N-Oxetan-3-ylidenehydroxylamine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures, alongside generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Oxetan-3-ylidenehydroxylamine**. These predictions are derived from established values for oxetane and oxime functional groups.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
¹ H NMR		
-CH ₂ - (ring, adjacent to O)	4.5 - 4.8	The protons on the carbons adjacent to the ring oxygen are expected to be the most deshielded.
-CH ₂ - (ring, adjacent to C=N)	3.0 - 3.5	Protons on the carbon adjacent to the imine group will be less deshielded than those next to the oxygen.
-OH (oxime)	9.0 - 11.0	The hydroxyl proton of the oxime group typically appears as a broad singlet at a high chemical shift.
¹³ C NMR		
C=N (imine)	150 - 160	The sp ² -hybridized carbon of the imine is significantly deshielded.
-CH ₂ - (ring, adjacent to O)	70 - 80	The carbons adjacent to the electronegative oxygen atom are deshielded.
-CH ₂ - (ring, adjacent to C=N)	30 - 40	The carbon adjacent to the imine group will have a lower chemical shift compared to those next to the oxygen.

Note: Predicted values are based on typical chemical shifts for oxetanes and oximes. Actual experimental values may vary depending on the solvent and other experimental conditions.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
O-H (oxime)	3600 - 3100	Stretching	Broad, Medium
C-H (alkane)	2960 - 2850	Stretching	Medium to Strong
C=N (imine)	1690 - 1640	Stretching	Medium to Weak
C-O-C (ether)	1150 - 1085	Asymmetric Stretching	Strong
N-O (oxime)	960 - 930	Stretching	Medium

Note: Predicted values are based on characteristic IR absorption frequencies for oximes and cyclic ethers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Predicted Mass Spectrometry (MS) Data

The following data is predicted for **N-Oxetan-3-ylidenehydroxylamine** (Molecular Formula: C₃H₅NO₂) using Electrospray Ionization (ESI).

Adduct	m/z (Predicted)
[M+H] ⁺	88.0393
[M+Na] ⁺	110.0213
[M+NH ₄] ⁺	105.0659
[M+K] ⁺	125.9952
[M-H] ⁻	86.0248

Source: PubChem CID 53484514.

Experimental Protocols

The following are generalized protocols for the synthesis of **N-Oxetan-3-ylidenehydroxylamine** and the acquisition of its spectroscopic data.

Synthesis of N-Oxetan-3-ylidenehydroxylamine

The synthesis of **N-Oxetan-3-ylidenehydroxylamine** can be achieved through the reaction of oxetan-3-one with hydroxylamine.

Materials:

- Oxetan-3-one
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Dissolve hydroxylamine hydrochloride in a minimal amount of water, and add a solution of sodium acetate in water.
- To this solution, add a solution of oxetan-3-one in ethanol dropwise with stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the ethanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.

- Purify the product by column chromatography or recrystallization as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 300 MHz or higher NMR spectrometer.

Procedure:

- Prepare a sample by dissolving 5-10 mg of **N-Oxetan-3-ylidenehydroxylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire the ¹H NMR spectrum using standard acquisition parameters.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Process the spectra by applying a Fourier transform, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).^[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

- An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

- For solid samples (KBr pellet method):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- Press the mixture in a die under high pressure to form a transparent pellet.
- For liquid or dissolved samples (thin film method):
 - If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).
 - If the sample is a solid, dissolve it in a volatile solvent and deposit a drop of the solution onto a salt plate, allowing the solvent to evaporate.
- Place the prepared sample in the spectrometer's sample holder.
- Record a background spectrum of the empty sample holder or the pure salt plates.
- Record the sample spectrum.
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.^{[8][9][10][11]}

Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

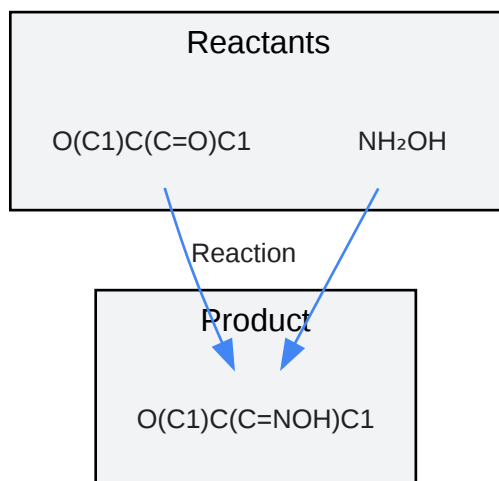
- Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.
- For positive ion mode, a small amount of an acid (e.g., formic acid) can be added to promote protonation. For negative ion mode, a base (e.g., ammonium hydroxide) can be added.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

- The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting ion intensity versus m/z .[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations

Proposed Synthesis of N-Oxetan-3-ylidenehydroxylamine

The following diagram illustrates the proposed synthetic pathway from oxetan-3-one to **N-Oxetan-3-ylidenehydroxylamine**.

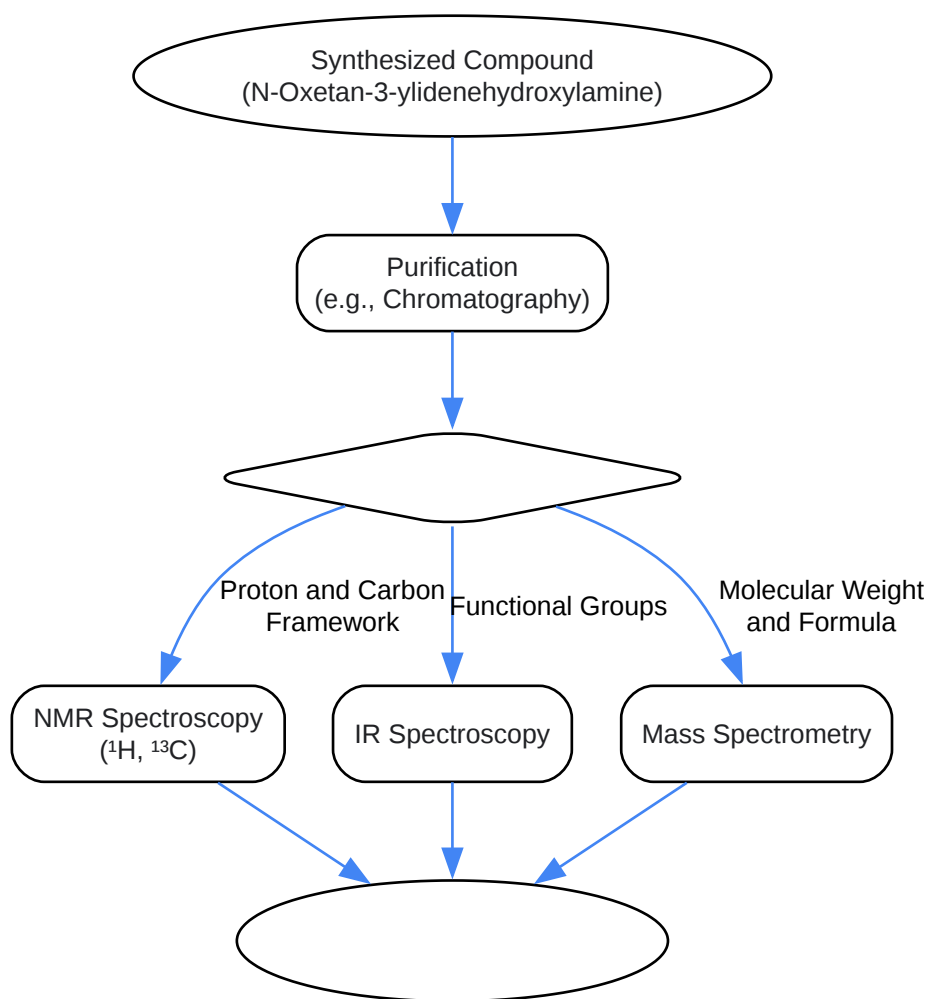


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Caption: Proposed synthesis of **N-Oxetan-3-ylidenehydroxylamine**.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a synthesized compound like **N-Oxetan-3-ylidenehydroxylamine**.



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Caption: General workflow for spectroscopic analysis.

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